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molecular formula C8H7ClFNO3 B8405209 2-(2-Chloroethoxy)-4-fluoro-1-nitrobenzene

2-(2-Chloroethoxy)-4-fluoro-1-nitrobenzene

Cat. No. B8405209
M. Wt: 219.60 g/mol
InChI Key: GVAHOUZTRMZXRU-UHFFFAOYSA-N
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Patent
US07723329B2

Procedure details

In a round bottom flask under nitrogen, 2-chloro-ethanol (8.3 mL, 120 mmoles) in THF (40 mL) was cooled to 0° C. LDA (60 mL, 120 mmoles) was added dropwise, while maintaining the temperature constant at 0° C. The mixture was stirred at this temperature for 15 minutes, followed by the addition of 2,4-difluoronitrobenzene (11 mL, 100 mmoles). The mixture was stirred at room temperature overnight. Reaction mixture was diluted with water, extracted with EtOAc, washed with brine (1×), dried over Na2SO4, and concentrated under vacuum, to afford the title compound as an off-white solid (20.0 g, 91 mmoles).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][OH:4].[Li+].CC([N-]C(C)C)C.F[C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22]>C1COCC1.O>[Cl:1][CH2:2][CH2:3][O:4][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=1[N+:21]([O-:23])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
8.3 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91 mmol
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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